molecular formula C22H20FN5OS B2871689 N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-21-6

N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2871689
CAS No.: 872995-21-6
M. Wt: 421.49
InChI Key: DSEZUWBTZZLFOP-UHFFFAOYSA-N
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Description

“N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide” is a compound that belongs to the class of triazolothiadiazines . Triazolothiadiazines are heterocyclic compounds that have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolothiadiazine core, which is a hybrid nucleus made by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This core is capable of making specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, compounds with similar structures have been found to exhibit remarkable thermal stabilities .

Future Directions

Given the diverse pharmacological activities exhibited by triazolothiadiazines, there is significant potential for the development of new biologically active entities based on this structure . Future research could focus on the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

N-[2-[6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5OS/c1-15-2-6-17(7-3-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEZUWBTZZLFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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